GNE-495
Overview
Description
GNE-495 is a potent and selective inhibitor of mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4). This compound has shown significant efficacy in various biological models, particularly in the context of retinal angiogenesis and neuroprotection . This compound has been developed through a structure-based design approach to optimize its selectivity and pharmacokinetic properties .
Mechanism of Action
Target of Action
The primary target of GNE-495 is the Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a serine/threonine kinase . MAP4K4 plays a crucial role in various pathologies, including cancer . It has been identified as a key regulator of collective migration and is involved in many aspects of cell functions and biological processes .
Mode of Action
This compound interacts with MAP4K4 and inhibits its activity . It has been found that MAP4K4 associates with Mixed Lineage Kinase 3 (MLK3), and MAP4K4 phosphorylates MLK3 on Thr738, increasing MLK3 kinase activity and downstream signaling . The inhibition of MAP4K4 by this compound disrupts this interaction, thereby reducing the phosphorylation of MLK3 and its downstream signaling .
Biochemical Pathways
This compound affects the MAP4K4-related pathways. MAP4K4 is involved in the regulation of the JNK Pathway . It has also been reported to regulate the MAPK/ERK1/2 pathway and the MAPK/p38 pathway . By inhibiting MAP4K4, this compound disrupts these pathways, leading to changes in cellular processes such as cell proliferation, migration, and apoptosis .
Result of Action
The inhibition of MAP4K4 by this compound has several molecular and cellular effects. It impedes pancreatic cancer cell growth, migration, induces cell death, and arrests cell cycle progression . Additionally, this compound reduces the tumor burden and extends survival in mice with pancreatic cancer . It also reduces MAP4K4 protein expression and tumor stroma .
Action Environment
It is known that the efficacy of this compound is demonstrated in an in vivo environment, suggesting that it is active and stable under physiological conditions .
Biochemical Analysis
Biochemical Properties
GNE-495 interacts with the MAP4K4 enzyme, a kinase that plays a crucial role in various biological processes . The kinase activity of MAP4K4 on a peptide substrate was monitored using Z’LYTE technology . This compound was found to inhibit the kinase activity of MAP4K4, thereby affecting the phosphorylation of the peptide substrate .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. In particular, it has been found to inhibit the formation of tubes by Human Umbilical Vein Endothelial Cells (HUVEC), thereby affecting angiogenesis . This inhibition of tube formation is a key indicator of the compound’s impact on cellular processes.
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the activity of the MAP4K4 enzyme . This inhibition leads to a decrease in the phosphorylation of a peptide substrate, which in turn affects various downstream signaling pathways .
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GNE-495 involves a structure-based design effort coupled with property-guided optimization. The process includes the use of various reagents and conditions to achieve the desired selectivity and potency . Specific details on the synthetic routes and reaction conditions are typically proprietary and may require access to specialized databases or publications for comprehensive information .
Industrial Production Methods
Industrial production methods for this compound are not widely disclosed in public literature. the compound’s development likely involves large-scale synthesis techniques that ensure high purity and yield, adhering to stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
GNE-495 primarily undergoes reactions typical of kinase inhibitors, including binding to the ATP-binding pocket of MAP4K4 . The compound’s stability and reactivity are optimized to prevent undesirable side reactions and ensure effective inhibition of the target kinase .
Common Reagents and Conditions
The synthesis and optimization of this compound involve the use of various reagents, including ATP analogs, peptide substrates, and kinase enzymes . Conditions such as room temperature incubation, specific pH levels, and the presence of cofactors like magnesium ions are crucial for the compound’s activity .
Major Products Formed
The primary product formed from the reactions involving this compound is the inhibited MAP4K4 enzyme complex . This complex effectively blocks the kinase’s activity, leading to downstream biological effects such as reduced angiogenesis and neuroprotection .
Scientific Research Applications
GNE-495 has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
PF-6260933: Another MAP4K4 inhibitor with similar selectivity and potency.
URMC-099: A kinase inhibitor with broader activity but also effective in neuroprotection.
Uniqueness of GNE-495
This compound is unique due to its high selectivity for MAP4K4 and its optimized pharmacokinetic properties . The compound’s design minimizes its ability to cross into the central nervous system, reducing potential side effects and enhancing its therapeutic potential .
Properties
IUPAC Name |
8-amino-N-[1-(cyclopropanecarbonyl)azetidin-3-yl]-2-(3-fluorophenyl)-1,7-naphthyridine-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O2/c23-14-3-1-2-13(8-14)18-7-6-16-17(9-25-20(24)19(16)27-18)21(29)26-15-10-28(11-15)22(30)12-4-5-12/h1-3,6-9,12,15H,4-5,10-11H2,(H2,24,25)(H,26,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXCIBJXJYBWPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CC(C2)NC(=O)C3=CN=C(C4=C3C=CC(=N4)C5=CC(=CC=C5)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.